Samarium(III) hydroxide hydrate

Description

Significance of Rare Earth Hydroxides in Chemical Science

Rare earth hydroxides are a class of inorganic compounds that serve as crucial intermediates in the production of various high-tech materials. ontosight.aiacs.org These compounds, formed from the seventeen rare earth elements, possess unique chemical and physical properties that make them indispensable in fields such as electronics, catalysis, and optics. ontosight.aiacs.orgrsc.org Their layered structures and the distinct optical properties of rare earth ions provide a foundation for designing novel functional materials. acs.org The ability to fine-tune the composition of these layers and intercalate various anions opens up a wide array of possibilities for creating materials with specific functionalities. acs.orgrsc.org

Scope of Academic Research on Samarium(III) Hydroxide (B78521) Hydrate (B1144303)

Academic research on Samarium(III) hydroxide hydrate, with the chemical formula Sm(OH)₃·xH₂O, is expanding, particularly in the realm of materials science. samaterials.com Investigations are focused on its synthesis, characterization, and application as a precursor for other samarium compounds and as a catalyst. samaterials.comalfachemic.comheegermaterials.com A significant area of study involves the synthesis of Samarium(III) hydroxide nanostructures, such as nanoparticles, using methods like the hydrothermal process. aip.orgaip.org Researchers are exploring how different synthesis conditions and surface modifications can control the morphology and properties of these nanocrystals, which have potential applications in electronics and optics. rsc.orgresearchgate.net Furthermore, the thermal decomposition of Samarium(III) hydroxide to form samarium oxide (Sm₂O₃) is a key area of interest, as the resulting oxide has applications in infrared absorbing glass and as a neutron absorber in nuclear reactors. aip.org

Fundamental Chemical Context of Samarium(III) Species

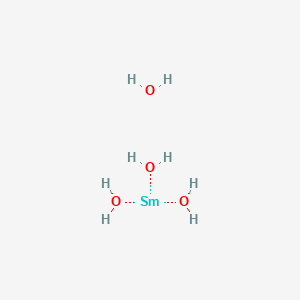

Samarium, a member of the lanthanide series, typically exists in the +3 oxidation state, which is its most stable form. wikipedia.orgnih.gov In aqueous solutions, samarium(III) ions readily form complexes, such as [Sm(OH₂)₉]³⁺. wikipedia.org Samarium metal reacts with water to produce Samarium(III) hydroxide. wikipedia.org A key characteristic of Samarium(III) hydroxide is its moderate solubility in water and its reactivity with acids to form corresponding samarium salts. aez.com.trfishersci.bewikipedia.orgchemicalbook.com Upon heating, it undergoes decomposition to samarium oxyhydroxide (SmO(OH)) and subsequently to samarium oxide (Sm₂O₃). wikipedia.org The chemical properties of Samarium(III) species, including their ability to act as catalysts, are being actively explored in various organic reactions. alfachemic.comrsc.orgoaepublish.com

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound and related compounds.

| Compound | Chemical Formula | CAS Number | Molecular Weight (anhydrous) |

| This compound | Sm(OH)₃·xH₂O | 20403-06-9 | 201.38 g/mol |

| Samarium(III) oxide | Sm₂O₃ | 12060-58-1 | 348.72 g/mol |

| Samarium(III) sulfide | Sm₂S₃ | 12067-22-0 | 396.915 g/mol |

| Property | Value/Description |

| Appearance | Yellow powder or lumps |

| Solubility | Soluble in water and moderately soluble in strong mineral acids |

| Key Reactions | Reacts with acid to form samarium salts; decomposes upon heating |

| Application Area | Description |

| Catalysis | Used as a catalyst in organic synthesis and for the catalytic decomposition of certain compounds. |

| Materials Precursor | Serves as a precursor for the production of other samarium compounds, including samarium oxide. |

| Advanced Materials | Used in the manufacturing of phosphors, specialty glasses, and ceramics. |

Properties

IUPAC Name |

samarium;tetrahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4H2O.Sm/h4*1H2; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQPSMQUVLVDDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[Sm] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8O4Sm | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Mechanistic Investigations

Solution-Phase Synthesis Techniques

Solution-phase methods are widely employed for the synthesis of samarium(III) hydroxide (B78521) hydrate (B1144303) due to their potential for producing nanoparticles with controlled size and morphology at relatively low temperatures. These techniques include hydrothermal synthesis, forced hydrolysis, and chemical bath deposition.

Hydrothermal Synthesis Routes

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure. In the context of samarium(III) hydroxide hydrate, this technique has been successfully used to synthesize various nanostructures.

One notable approach involves the use of samarium(III) sulfate (B86663) octahydrate as the precursor. In a typical synthesis, an aqueous solution of samarium(III) sulfate is treated with an ammonia (B1221849) solution to induce precipitation. The resulting suspension is then sealed in a Teflon-lined stainless steel autoclave and heated to a specific temperature for a set duration. For instance, hexagonal phase Sm(OH)₃ nanoroll sticks have been synthesized by maintaining the reaction at 140°C for 12 hours. researchgate.net The morphology of the final product can be influenced by reaction parameters; for example, at higher temperatures of around 210°C, the nanoroll sticks tend to evolve into thicker rods. researchgate.net

Another variation is the solvo-hydrothermal method, which utilizes a two-phase solvent system. In this method, an aqueous solution of samarium(III) nitrate (B79036) is mixed with a non-polar solvent like toluene, in the presence of a surfactant such as oleic acid and a base like tert-butylamine. This mixture is then subjected to hydrothermal treatment at temperatures ranging from 120°C to 200°C for 24 hours. ulaval.ca This approach allows for the formation of nanoparticles and nanorods, with the final morphology being dependent on the reaction temperature. ulaval.ca

The pH of the reaction medium is a critical parameter in hydrothermal synthesis. Fine-tuning the pH can significantly impact the hydrolysis of samarium ions and lead to the formation of well-defined products with specific morphologies, such as nanoplates. acs.org

Table 1: Parameters for Hydrothermal Synthesis of Samarium(III) Hydroxide Nanostructures

| Precursor | Mineralizer/Base | Temperature (°C) | Time (h) | Resulting Morphology |

| Samarium(III) Sulfate Octahydrate | Ammonia Solution | 140 | 12 | Nanoroll Sticks |

| Samarium(III) Nitrate | tert-Butylamine | 120-200 | 24 | Nanoparticles/Nanorods |

| Samarium(III) Nitrate | pH adjustment | >4 | - | Nanoplates |

Forced Hydrolysis Approaches

Forced hydrolysis is a technique used to induce the precipitation of metal hydroxides from a salt solution at temperatures below the boiling point of water. This method is particularly useful for producing fine, uniform nanoparticles.

In the synthesis of samarium(III) hydroxide, a forced hydrolysis technique can be employed using a solution of samarium(III) ions, often derived from dissolving samarium oxide in nitric acid, in the presence of urea (B33335). Urea acts as a homogeneous precipitating agent; upon heating, it slowly decomposes to generate hydroxide ions throughout the solution, leading to the uniform precipitation of samarium(III) hydroxide.

Optimal conditions for this process have been identified to achieve nanoscale powders with potential for large-scale production. A key study demonstrated that an isothermal treatment at 90°C for 1.5 hours with a samarium ion concentration of 0.05 M, in a solution containing 1.0 M urea, yielded spherical particles with an average size of 40 nm. researchgate.netepa.gov The resulting samarium(III) hydroxide serves as a precursor that can be subsequently calcined to produce samarium(III) oxide nanoparticles. researchgate.net

Table 2: Parameters for Forced Hydrolysis Synthesis of Samarium(III) Hydroxide Precursors

| Samarium Ion (Sm³⁺) Concentration (M) | Urea Concentration (M) | Temperature (°C) | Time (h) | Resulting Particle Size (nm) |

| 0.05 | 1.0 | 90 | 1.5 | 40 |

Chemical Bath Deposition (CBD) Protocols

Chemical bath deposition is a simple and cost-effective thin-film deposition technique that operates at or near room temperature. wikipedia.org This method can also be adapted for the synthesis of nanocrystalline powders. The CBD process relies on the slow, controlled precipitation of a compound from a chemical solution onto a substrate or as a colloidal suspension. wikipedia.orgwikipedia.org

For the synthesis of samarium(III) hydroxide nanocrystals, the CBD technique involves the use of an aqueous solution containing a samarium salt, a complexing agent, and a source of hydroxide ions. The reaction is typically carried out at a low temperature, for example, around 20 ±2 °C. researchgate.netscielo.org.mx The slow generation of hydroxide ions, often from the hydrolysis of a compound like thiourea (B124793) in an alkaline medium, facilitates the controlled growth of Sm(OH)₃ nanocrystals. scielo.org.mx

The key to the CBD method is maintaining constant parameters such as pH, temperature, stirring rate, and the concentration of the precursor reagents to ensure the formation of homogenous nanocrystals. researchgate.netscielo.org.mx This technique has been successfully used to produce hexagonal phase Sm(OH)₃ nanocrystals with grain sizes in the range of approximately 1.40 to 2.03 nm. scielo.org.mx

Table 3: Parameters for Chemical Bath Deposition of Samarium(III) Hydroxide Nanocrystals

| Parameter | Value/Condition |

| Temperature | ~20 ±2 °C |

| pH | Alkaline (e.g., 8.3-8.5) |

| Resulting Crystal Phase | Hexagonal |

| Resulting Grain Size | ~1.40 - 2.03 nm |

Precursor Chemistry and Selection

The choice of the samarium precursor plays a pivotal role in the synthesis of this compound, influencing the reaction kinetics, and the purity and morphology of the final product. Samarium(III) nitrate hexahydrate and samarium(III) acetate (B1210297) hydrate are two commonly utilized precursors.

Role of Samarium(III) Nitrate Hexahydrate Precursors

Samarium(III) nitrate hexahydrate [Sm(NO₃)₃·6H₂O] is a highly water-soluble crystalline solid, making it an excellent and frequently used precursor for the synthesis of samarium compounds in aqueous media. chemimpex.comamericanelements.com Its dissolution in water provides a ready source of Sm³⁺ ions for subsequent precipitation reactions.

The synthesis of samarium(III) hydroxide from samarium(III) nitrate hexahydrate is typically achieved by reacting the nitrate solution with a base, such as sodium hydroxide or ammonia. ulaval.caontosight.ai This precipitation reaction is straightforward and can be controlled to produce amorphous or crystalline Sm(OH)₃. For instance, adjusting the pH of a samarium(III) nitrate solution to 12 with sodium hydroxide leads to the immediate precipitation of amorphous Sm(OH)₃. ulaval.ca This amorphous hydroxide can then be used in further synthesis steps, such as hydrothermal treatment.

The thermal decomposition of samarium(III) nitrate hexahydrate itself is a complex process that involves the formation of hydroxide-containing intermediates. Upon heating, the hexahydrate undergoes dehydration in several steps, eventually forming a nitrate monohydrate. Further heating leads to the decomposition of the nitrate to form samarium(III) oxynitrate [SmO(NO₃)] via a samarium(III) hydroxynitrate [Sm(OH)(NO₃)₂] intermediate at around 355°C. researchgate.net The final decomposition to samarium(III) oxide occurs at higher temperatures. researchgate.net This highlights the intrinsic link between the nitrate precursor and the formation of hydroxide species.

Table 4: Properties of Samarium(III) Nitrate Hexahydrate

| Property | Value |

| Chemical Formula | Sm(NO₃)₃·6H₂O |

| Molar Mass | 444.47 g/mol sigmaaldrich.com |

| Appearance | Light yellow crystalline powder chemimpex.com |

| Solubility in Water | High chemimpex.com |

Utilization of Samarium(III) Acetate Hydrate Precursors

Samarium(III) acetate hydrate [Sm(C₂H₃O₂)₃·xH₂O] is another viable precursor for the synthesis of samarium compounds. americanelements.com Acetates are often favored as precursors for producing high-purity compounds and nanoscale materials due to their clean decomposition, typically yielding metal oxides and gaseous products like carbon dioxide and water. americanelements.com

Samarium(III) acetate hydrate is a moderately water-soluble crystalline solid. americanelements.com The synthesis of samarium(III) hydroxide using this precursor would involve the hydrolysis of the acetate ions in an aqueous solution, which can be promoted by adjusting the pH or temperature. While detailed protocols for the direct synthesis of this compound from samarium(III) acetate hydrate are less commonly reported than those using nitrate precursors, the fundamental chemistry supports its use. The acetate anion can act as a base, facilitating the formation of hydroxide species upon hydrolysis.

The crystal structure of samarium(III) acetate itself can incorporate water molecules, as seen in the dihydrate form, which exists as dimers of [Sm(CH₃COO)₃(H₂O)₂]. researchgate.net This inherent hydration can be relevant in hydrolysis-based synthesis routes.

Table 5: Properties of Samarium(III) Acetate Hydrate

| Property | Value |

| Chemical Formula | Sm(C₂H₃O₂)₃·xH₂O |

| Molar Mass | 327.49 g/mol (anhydrous basis) sigmaaldrich.com |

| Appearance | Crystalline powder |

| Solubility | Moderately soluble in water americanelements.com |

Influence of Reaction Parameters on Synthesis

The synthesis of this compound is highly sensitive to the conditions of the reaction environment. Control over parameters such as pH, temperature, surfactants, and reactant concentrations allows for the precise tuning of the material's morphology, phase, and particle size.

Effect of pH on Material Morphology and Phase

The pH of the reaction solution plays a pivotal role in determining the morphology and phase of the resulting this compound. Studies have shown that adjusting the initial pH can alter the deposited morphology of the material. For instance, in a cathodic deposition synthesis, increasing the pH from 2 to 9 resulted in a change from a uniform, fine-grained deposit to one with a larger grain size, although the changes were subtle. tandfonline.com

In hydrothermal synthesis methods, maintaining a specific pH is crucial for obtaining the desired crystalline phase. For example, a pH of 10 was maintained during the synthesis of Sm(OH)₃ nanocrystals to facilitate the formation of the hexagonal phase. researchgate.net The pH influences the hydrolysis and condensation rates of samarium ions, which in turn dictates the nucleation and growth processes that define the final morphology of the particles.

Table 1: Effect of pH on the Morphology of this compound

| Initial pH | Resulting Morphology | Synthesis Method |

|---|---|---|

| 2 | Uniform, fine grain size | Cathodic deposition |

| 9 | Larger grain size | Cathodic deposition |

| 10 | Hexagonal phase nanocrystals | Hydrothermal |

Temperature Dependence in Hydrothermal and Thermal Methods

Temperature is a critical parameter in both hydrothermal synthesis and subsequent thermal treatment of this compound. In hydrothermal methods, temperature influences the kinetics of crystallization and can affect the final morphology of the nanostructures. For instance, hexagonal phase Sm(OH)₃ nanoroll sticks have been synthesized via a hydrothermal method, which are then converted to cubic phase Sm₂O₃ nanoroll sticks upon annealing at 450 °C. researchgate.net

Thermal decomposition studies reveal the transformation of this compound upon heating. The decomposition process is multi-staged. Initially, heating leads to the loss of adsorbed and chemically bound water. Further heating causes the decomposition of Sm(OH)₃ to an intermediate, SmO(OH), and finally to Samarium(III) oxide (Sm₂O₃) at higher temperatures. wikipedia.org A weak exothermic peak observed around 318 °C corresponds to the conversion of Sm(OH)₃ to Sm₂O₃. tandfonline.com The specific temperatures for these transformations can vary depending on the heating rate and the initial characteristics of the hydroxide. One study noted the formation of Sm₂O₃ in a temperature range of 430-500 °C. researchgate.net

Table 2: Temperature Effects on Samarium(III) Hydroxide and its Products

| Temperature | Process | Result |

|---|---|---|

| 318 °C | Thermal Annealing | Conversion of Sm(OH)₃ to Sm₂O₃ |

| 430-500 °C | Thermal Decomposition | Formation of Sm₂O₃ |

| 450 °C | Post-annealing Treatment | Conversion of hexagonal Sm(OH)₃ to cubic Sm₂O₃ |

Role of Surfactants and Additives in Nanostructure Control

The use of surfactants and other additives is a key strategy for controlling the size and shape of Samarium(III) hydroxide nanostructures. Surfactants can selectively adsorb onto different crystal facets, thereby influencing their relative growth rates and leading to specific morphologies.

In a facile hydrothermal method, oleic acid has been used as a surfactant to tune the crystallization and grain size of Sm(OH)₃ nanocrystals. researchgate.netrsc.org By varying the amount of oleic acid, different morphologies, such as nanorods and disc-like structures, can be obtained. researchgate.netrsc.org The presence of the surfactant not only directs the shape but also affects the crystallinity of the final product. researchgate.net The use of long-chain alkyl acids like oleic acid, myristic acid, and decanoic acid has been shown to be effective in synthesizing monodisperse samaria nanospheres and nanorods. researchgate.net

Concentration Effects on Crystal Growth and Particle Size

The concentration of reactants, including the samarium precursor and the precipitating agent, has a significant impact on the crystal growth and final particle size of this compound. Higher concentrations can lead to increased nucleation rates, potentially resulting in smaller particle sizes. Conversely, under certain conditions, higher concentrations can promote the growth of existing nuclei, leading to larger particles.

In a forced hydrolysis technique for preparing Sm₂O₃ nanoscale powders, the concentration of Sm³⁺ was a critical factor. researchgate.net An optimal concentration of 0.05M Sm³⁺ was found to be ideal for controlling the size and coagulation of the powder particles. researchgate.net The concentration of other reactants, such as urea, also plays a role; a concentration of 1.0M urea resulted in spherical particles with an average size of 40nm. researchgate.net These findings underscore the importance of precise concentration control in achieving desired particle characteristics.

Formation Mechanisms and Crystal Growth Kinetics

The formation of this compound crystals is governed by complex mechanisms, with Ostwald ripening and oriented attachment being two prominent pathways that dictate the final particle morphology and size distribution.

Ostwald Ripening and Oriented Attachment Mechanisms

Oriented attachment is another crucial mechanism in the growth of nanocrystals. In this process, adjacent nanoparticles self-assemble by aligning their crystallographic orientations and then merge at the interface, eliminating the high-energy surfaces between them. This mechanism is particularly important in the formation of elongated nanostructures like nanorods and nanowires. The observation of nanorods and nanobundles in the synthesis of rare earth hydroxides suggests that oriented attachment is a likely growth pathway. researchgate.net

The interplay between Ostwald ripening and oriented attachment can be complex. Depending on the reaction conditions, one mechanism may dominate over the other, or they may occur concurrently, leading to a wide range of possible nanostructures.

Chemical Kinetics of Crystal Growth

The formation of this compound involves nucleation and crystal growth processes whose kinetics are subject to systematic investigation. Studies focusing on precipitation methods, such as chemical bath deposition, reveal that the crystallization mechanism can proceed at ambient temperature and pressure. researchgate.netscielo.org.mx This avoids the need for lengthy or high-temperature hydrothermal treatments, which are common for many nanomaterial syntheses. researchgate.net

Physicochemical Parameters Governing Nucleation and Growth

The nucleation and subsequent growth of Samarium(III) hydroxide crystals are fundamentally governed by a set of interconnected physicochemical parameters. scielo.org.mxresearchgate.net The interplay between these properties dictates the thermodynamics and kinetics of the crystallization process, ultimately influencing the structural characteristics of the resulting material. scielo.org.mx Key parameters that have been systematically studied for their role in the synthesis of rare earth hydroxides include ionic radii, electron affinity, and hydration enthalpy of the trivalent rare earth cation, such as Samarium (Sm³⁺). scielo.org.mxresearchgate.netresearchgate.net

The ionic radius of the samarium cation (Sm³⁺) is a critical factor in determining the crystal structure of Samarium(III) hydroxide. In the series of lanthanides, there is a general decrease in ionic radii with increasing atomic number, a phenomenon known as lanthanide contraction. vedantu.com This subtle variation in size influences coordination numbers and packing efficiencies, leading to different stable crystal structures across the series.

For Samarium(III) hydroxide, the specific size of the Sm³⁺ ion favors the formation of a hexagonal crystal phase. scielo.org.mxresearchgate.netresearchgate.net This structure is a common motif for hydroxides of the earlier, larger lanthanides. The quantified grain size for Sm(OH)₃ prepared by chemical bath deposition has been reported in the range of approximately 1.40 to 2.03 nm. scielo.org.mxresearchgate.net

Table 1: Crystallographic Data for Samarium(III) hydroxide This interactive table provides key crystallographic information for Samarium(III) hydroxide synthesized via chemical bath deposition.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Hexagonal | researchgate.net, scielo.org.mx, researchgate.net |

| Grain Size | ~1.40 - 2.03 nm | scielo.org.mx, researchgate.net |

Alongside ionic radius, electron affinity and hydration enthalpy are crucial thermodynamic parameters that affect the chemical kinetics of crystal growth. scielo.org.mxresearchgate.net Electron affinity relates to an ion's ability to accept electrons, while hydration enthalpy is the energy released upon hydration of a gaseous ion. Both are considered intrinsic properties that influence the behavior of the Sm³⁺ cation in the aqueous reaction medium during synthesis. scielo.org.mx

A comparative analysis of these parameters for different rare earth cations provides insight into why certain ions favor the formation of specific compounds (hydroxides, oxides, or hydroxycarbonates) under identical experimental conditions. scielo.org.mx The theoretical-experimental correlation suggests that these properties influence the capture of competing ions during the chemical thermodynamic processes of crystal growth. scielo.org.mx

Table 2: Physicochemical Properties of Samarium (Sm³⁺) and Other Select Rare Earth Cations This interactive table compares the ionic radii and electron affinity for several rare earth cations, highlighting the properties that influence their crystallization behavior.

| Cation | Ionic Radius (pm) | Electron Affinity (kJ/mol) |

|---|---|---|

| Ce³⁺ | 102 | 50 |

| Nd³⁺ | 98.3 | 50 |

| Sm³⁺ | 95.8 | 50 |

| Ho³⁺ | 90.1 | 50 |

Data sourced from Chávez Portillo et al. (2023) scielo.org.mx

Advanced Structural Characterization and Crystallography

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) serves as a fundamental tool for the detailed investigation of the crystalline structure of Samarium(III) hydroxide (B78521) hydrate (B1144303). This technique allows for the identification of its constituent phases, assessment of purity, and determination of key crystallographic parameters.

Phase Identification and Purity Assessment

XRD patterns of synthesized Samarium(III) hydroxide hydrate consistently reveal a hexagonal crystal structure. researchgate.netresearchgate.net The diffraction peaks observed in the patterns can be indexed to the hexagonal phase of Sm(OH)₃, confirming the successful synthesis of the desired compound. researchgate.netresearchgate.net The sharpness and intensity of these peaks are indicative of the degree of crystallinity, with sharper and stronger peaks suggesting a higher crystalline nature. researchgate.net The absence of significant impurity peaks in the XRD patterns is a crucial indicator of the purity of the synthesized material. researchgate.net Rietveld refinement of the XRD data can be employed for a more detailed phase analysis, allowing for the identification and quantification of any minor secondary phases that may be present. researchgate.net

Lattice Parameter Determination and Crystal System Analysis

The analysis of XRD patterns enables the precise determination of the lattice parameters of the hexagonal crystal system of this compound. The lattice constants, a and c, are calculated from the positions of the diffraction peaks. researchgate.net These parameters define the dimensions of the unit cell, the fundamental repeating unit of the crystal lattice. The hexagonal crystal system is a common structure for rare-earth hydroxides. researchgate.net

Table 1: Representative Lattice Parameters for Hexagonal Samarium(III) Hydroxide

| Parameter | Value (Å) | Source |

|---|---|---|

| a | Varies with synthesis conditions | researchgate.net |

| c | Varies with synthesis conditions | researchgate.net |

Note: The exact values of the lattice parameters can be influenced by factors such as synthesis method and the presence of dopants.

Crystallite Size Calculation and Microstrain Analysis

The broadening of XRD peaks provides valuable information about the microstructure of the material, specifically the crystallite size and the presence of microstrain. The average crystallite size can be estimated using the Scherrer equation:

D = Kλ / (β cosθ)

Where:

D is the average crystallite size.

K is the Scherrer constant (typically ~0.9). youtube.com

λ is the wavelength of the X-ray radiation used. youtube.com

β is the full width at half maximum (FWHM) of the diffraction peak in radians. youtube.com

θ is the Bragg angle. youtube.com

Studies have reported crystallite sizes for Samarium(III) hydroxide in the nanometer range, with values varying depending on the synthesis conditions. researchgate.net For instance, one study reported a quantified grain size of approximately 1.40 - 2.03 nm. researchgate.net

Table 2: Factors Influencing Crystallite Size and Microstrain

| Factor | Effect on Crystallite Size | Effect on Microstrain | Source |

|---|---|---|---|

| Synthesis Temperature | Can influence crystal growth and size | Can affect lattice defects | researchgate.net |

| Surfactant Addition | Can tune grain size | Can induce surface modifications | researchgate.net |

| Aging Time | Longer times can lead to higher crystallinity and larger size | May reduce strain through annealing effects | researchgate.net |

This table provides a general overview of the expected trends.

Quantitative Phase Analysis of Hexagonal Phases

In samples where multiple hexagonal phases or a mixture of crystalline and amorphous phases may be present, quantitative phase analysis (QPA) using XRD data is essential. The Rietveld method is a powerful QPA technique that involves fitting a calculated XRD pattern to the experimental data. researchgate.net This method allows for the determination of the weight fraction of each crystalline phase present in the mixture. For this compound, this can be crucial for assessing the purity and ensuring the material consists predominantly of the desired hexagonal Sm(OH)₃ phase. researchgate.net

Electron Microscopy for Morphological and Nanostructural Elucidation

Electron microscopy techniques, particularly Transmission Electron Microscopy (TEM), provide direct visualization of the morphology and nanostructure of this compound, complementing the structural information obtained from XRD.

Transmission Electron Microscopy (TEM) for Nanostructure Imaging

TEM analysis has been instrumental in revealing the nanoscale morphology of this compound. Studies have shown that this compound can be synthesized in various nanostructured forms, including nanorods and disc-like nanocrystals. researchgate.netresearchgate.net The dimensions of these nanostructures can be precisely measured from TEM images. For example, nanorods with average diameters and lengths in the nanometer scale have been reported. researchgate.net High-resolution TEM (HRTEM) can provide even greater detail, allowing for the visualization of the crystal lattice fringes, which confirms the high crystallinity of the material. researchgate.net The selected area electron diffraction (SAED) patterns obtained from TEM can further confirm the hexagonal crystal structure identified by XRD. researchgate.net The morphology of the nanocrystals can be influenced by synthesis parameters such as the type of surfactant used. researchgate.net For instance, the use of oleic acid as a surfactant has been shown to tune the morphology from rod-like to disc-like structures. researchgate.net

Table 3: Observed Nanostructures of this compound

| Nanostructure | Typical Dimensions | Synthesis Method | Source |

|---|---|---|---|

| Nanorods | Diameter: ~7 nm, Length: ~160 nm | Hydrothermal | researchgate.net |

| Nanoroll sticks | - | Hydrothermal | researchgate.net |

| Disc-like nanocrystals | - | Hydrothermal with oleic acid | researchgate.net |

Dimensions and morphologies are highly dependent on the specific synthesis conditions.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a critical tool for examining the surface topography and morphology of Samarium(III) hydroxide. Studies utilizing SEM have revealed that the morphology of Sm(OH)₃ can be controlled and varied based on the synthesis methodology.

Hydrothermal synthesis processes have successfully produced Sm(OH)₃ nanoparticles with a roughly spherical morphology. arxiv.orgduke.edu In some instances, these spherical particles show a tendency to aggregate, forming larger clusters. arxiv.org Other research has reported the formation of "nanoroll sticks" when synthesized via a hydrothermal method. crystallography.netresearchgate.net Furthermore, when samarium is doped into a hydroxyapatite (B223615) matrix, the resulting nanoparticles have been observed to have a slightly ellipsoidal shape. researchgate.net These variations highlight the influence of the chemical environment on the final particle shape.

High-Resolution Imaging of Nanoparticles, Nanorods, and Other Architectures

High-resolution transmission electron microscopy (HRTEM) provides deeper insight into the specific shapes and crystalline nature of Sm(OH)₃ at the nanoscale. A diverse range of nano-architectures has been synthesized, with their dimensions being tunable through precise control of reaction conditions.

Syntheses have yielded nanorods, nanobundles, nanosheets, and nanodiscs. crystallography.netmdpi.com For instance, Sm(OH)₃ nanorods synthesized without surfactants have an average length of approximately 160 nm and a width of about 20 nm. mdpi.com Other precipitation methods have produced nanorods with diameters of 10–150 nm and lengths of 30–600 nm. crystallography.net The use of surfactants during synthesis has a profound effect on the resulting architecture. The addition of oleic acid, for example, can systematically transform the morphology from nanorods to nanosheets and eventually to nanodiscs as its concentration increases. mdpi.com

The table below summarizes the morphological evolution of Sm(OH)₃ nanocrystals with the addition of oleic acid (OA) during hydrothermal synthesis. mdpi.com

| Oleic Acid (OA) Volume | Resulting Morphology | Average Dimensions | Crystallinity |

|---|---|---|---|

| 0 mL | Nanorods | ~160 nm length, ~20 nm width | High (single-crystal like) |

| 0.1 mL | Shorter Nanorods & some Nanosheets | 80–100 nm length | Polycrystalline domains appear |

| 0.3 mL | Nanosheets | ~200 nm length | Polycrystalline |

| 1.0 mL | Nanodiscs | ~200 nm diameter | Polycrystalline |

Crystallographic Investigations

Crystallographic studies are essential for determining the atomic arrangement within a material, which governs many of its fundamental properties. For Samarium(III) hydroxide, X-ray diffraction (XRD) is the primary technique used for these investigations.

Determination of Crystal Phase and Symmetry (e.g., Hexagonal Phase, Tetragonal, Cubic)

Multiple independent studies have consistently identified the crystal structure of hydrothermally synthesized Samarium(III) hydroxide. arxiv.orgduke.edu XRD analysis confirms that Sm(OH)₃ crystallizes in a hexagonal phase. arxiv.orgcrystallography.netresearchgate.netmdpi.com The diffraction patterns of synthesized samples match the standard data for pure hexagonal Sm(OH)₃, such as that found in the Joint Committee on Powder Diffraction Standards (JCPDS) file number 06-0117, confirming the phase purity of the material. mdpi.com

Space Group Analysis and Unit Cell Parameters

Further analysis of the hexagonal crystal structure of Samarium(III) hydroxide has identified its specific space group and unit cell dimensions. The structure belongs to the P 6₃/m space group, which is number 176 in the International Tables for Crystallography. This space group is characterized by a 6-fold screw axis perpendicular to a mirror plane.

Crystallographic data for Sm(OH)₃ have been precisely determined and are summarized in the table below.

| Crystallographic Parameter | Value | Source |

|---|---|---|

| Crystal System | Hexagonal | crystallography.netmdpi.com |

| Space Group (Hermann-Mauguin) | P 6₃/m | crystallography.net |

| Space Group Number | 176 | crystallography.net |

| Unit Cell Parameter (a) | 6.368 Å | crystallography.net |

| Unit Cell Parameter (b) | 6.368 Å | crystallography.net |

| Unit Cell Parameter (c) | 3.683 Å | crystallography.net |

| Interaxial Angle (α) | 90° | crystallography.net |

| Interaxial Angle (β) | 90° | crystallography.net |

| Interaxial Angle (γ) | 120° | crystallography.net |

Dislocation Density Analysis in Nanocrystals

Dislocation density is a measure of the number of dislocations in a unit volume of a crystalline material and is a key parameter for evaluating crystal quality. This analysis is typically performed using techniques such as high-resolution X-ray diffraction (HR-XRD) peak profile analysis. colab.ws While these methods are established for characterizing materials like GaN and CdSe nanocrystals, specific studies reporting the quantitative dislocation density in Samarium(III) hydroxide nanocrystals are not widely available in the reviewed scientific literature. colab.ws Such an analysis would be valuable for understanding the strain and defects within Sm(OH)₃ nanostructures.

Structural Correlations with Synthesis Conditions and Doping

A strong correlation exists between the synthesis conditions and the resulting crystal structure and morphology of Samarium(III) hydroxide. The choice of precursors, precipitating agents, and surfactants can be used to tailor the final architecture of the nanocrystals. crystallography.netmdpi.com

The use of a surfactant like oleic acid during hydrothermal synthesis provides a clear example of this structural control. mdpi.com Without any surfactant, highly crystalline, single-crystal-like nanorods are formed. mdpi.com As the concentration of oleic acid is increased, the morphology transitions first to shorter nanorods and then to nanosheets, and finally to nanodiscs. mdpi.com This morphological change is accompanied by a decrease in crystallinity, with the nanodiscs exhibiting typical polycrystalline diffraction rings. mdpi.com This demonstrates that the surfactant modifies the crystal growth mechanism, leading to different final structures. Similarly, parameters such as aging time and the type of precipitation agent used are also known to influence the formation and dimensions of nanorods and nanobundles. crystallography.net

Doping can also influence structure. For example, when Sm³⁺ ions are incorporated into a hydroxyapatite lattice, they can be uniformly distributed throughout the structure, creating a doped material that maintains a nanometric, ellipsoidal morphology. researchgate.net

Spectroscopic Probes of Electronic Structure and Bonding

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

XPS analysis is instrumental in confirming the elemental makeup of samarium(III) hydroxide (B78521) and determining the oxidation state of samarium. The high-resolution XPS spectrum of the Sm 3d region typically shows doublet peaks corresponding to the 3d₅/₂ and 3d₃/₂ spin-orbit components. For samarium compounds, these spectra can reveal the presence of both Sm³⁺ and Sm²⁺ species. researchgate.net In materials where both oxidation states coexist, the Sm 3d₅/₂ peak can be deconvoluted into multiple components. For instance, in certain samarium-doped nanoparticles, the component at a binding energy of approximately 1083.6 eV is attributed to the Sm³⁺ state, while a signal around 1087 eV can indicate the Sm²⁺ state. nih.gov The presence of Sm²⁺ alongside the predominant Sm³⁺ can be indicative of specific synthesis conditions or the formation of oxygen vacancies. acs.orgacs.org

In studies on samarium-containing systems, shifts in binding energy can clearly distinguish between different oxidation states. nsf.gov For example, analysis of samarium deposits has shown that metallic samarium (Sm⁰) appears at a lower binding energy (~1081 eV) compared to its oxidized form (~1083 eV). researchgate.net The O 1s spectrum is also crucial, with a significant peak attributable to hydroxide (OH) groups confirming the nature of the compound. researchgate.net The relative area of the Sm²⁺ and Sm³⁺ peaks in the deconvoluted spectrum can be used to calculate the Sm²⁺/(Sm²⁺+Sm³⁺) ratio, providing a quantitative measure of the mixed-valence state on the material's surface. acs.org

Table 1: Representative XPS Binding Energies for Samarium and Oxygen Species

| Element | Orbital | Species | Binding Energy (eV) | Reference |

|---|---|---|---|---|

| Samarium | 3d₅/₂ | Sm³⁺ | ~1083.6 | nih.gov |

| Samarium | 3d₅/₂ | Sm²⁺ | ~1087 | nih.gov |

| Samarium | 3d | Sm³⁺ | 1082.49 - 1109.59 | researchgate.net |

| Oxygen | 1s | Lattice Oxygen (O²⁻) | ~528.4 - 529.9 | researchgate.netacs.org |

| Oxygen | 1s | Hydroxide (OH⁻) / Surface Oxygen Vacancies | ~531.1 - 531.6 | researchgate.netacs.org |

| Oxygen | 1s | Chemisorbed/Adsorbed Oxygen/Water | ~532.2 - 534.3 | researchgate.netacs.org |

XPS is a powerful tool for elucidating the surface defect structure, particularly concerning oxygen vacancies. The O 1s spectrum of metal oxides and hydroxides can be deconvoluted into multiple peaks that correspond to different oxygen species. mdpi.com Typically, the peak at the lowest binding energy (around 528-530 eV) is assigned to lattice oxygen (O²⁻). researchgate.netacs.org A second peak, appearing at an intermediate binding energy (around 531-532 eV), is often attributed to oxygen ions in oxygen-deficient regions, which are associated with surface oxygen vacancies, or to surface hydroxide (OH) groups. researchgate.netacs.orgmdpi.com A third peak at higher binding energies (around 532-534 eV) is generally related to chemisorbed or dissociated oxygen and adsorbed water molecules on the surface. researchgate.netacs.org

The formation of oxygen vacancies is closely linked to the redox couple of Sm³⁺/Sm²⁺. acs.orgacs.org An increase in the proportion of Sm²⁺ is often correlated with a higher concentration of oxygen vacancies, which are created to maintain charge neutrality in the lattice. acs.org Therefore, by analyzing the variations in the Sm 3d and O 1s spectra, particularly the relative intensities of the different oxygen species and the Sm²⁺/Sm³⁺ ratio, one can gain significant insight into the surface defect chemistry of samarium(III) hydroxide hydrate (B1144303). acs.orgacs.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of molecules and crystal lattices, providing a fingerprint for chemical bonds and structural arrangements.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups and characterize the chemical bonding within samarium(III) hydroxide hydrate. The FTIR spectrum of a hydrated metal hydroxide is typically characterized by distinct absorption bands. researchgate.net

A broad absorption band is commonly observed in the high-frequency region, from approximately 3000 to 3600 cm⁻¹, which corresponds to the O-H stretching vibrations (ν(OH)) of the hydroxide groups and the water of hydration. acs.org The presence of a sharp peak around 3609 cm⁻¹ in analogous lanthanide hydroxides like La(OH)₃ is specifically attributed to the stretching vibrations of the O-H bonds within the hydroxide groups of the crystal lattice. researchgate.net Bending modes of molecular water (δ(H₂O)) typically appear around 1600-1650 cm⁻¹. researchgate.net

In the lower frequency region, vibrations involving the metal-oxygen bond can be observed. For instance, in iron(III) hydroxide, the Fe-OH stretching vibration has been identified around 1087-1100 cm⁻¹. researchgate.net Additionally, bending vibrations of the M-O-H group are expected at lower wavenumbers. researchgate.net The investigation of samarium(III) sulphate hydrates via thermal analysis coupled with FTIR has also been used to study the dehydration process, tracking the loss of water molecules. nih.gov

Table 2: Typical FTIR Absorption Bands for Metal Hydroxides

| Wavenumber (cm⁻¹) | Vibrational Mode | Compound Analogue | Reference |

|---|---|---|---|

| ~3609 | O-H Stretching (in lattice) | La(OH)₃ | researchgate.net |

| 3030 - 3600 | O-H Stretching (H-bonded OH, H₂O) | Rare-Earth Clusters | acs.org |

| ~1600 | H-O-H Bending (Adsorbed H₂O) | La(OH)₃ | researchgate.net |

| 1320 - 1341 | O-H Bending | Rare-Earth Clusters | acs.org |

| ~1100 | M-OH Stretching | Fe(OH)₃ | researchgate.net |

| ~880 | M-OH Bending | Fe(OH)₃ | researchgate.net |

Raman spectroscopy is complementary to FTIR and is particularly effective for studying the low-frequency lattice vibrations (phonons) of solid-state materials. ias.ac.in This technique provides insights into the crystal structure and its symmetry. optica.org For crystalline hydroxides, Raman spectra reveal distinct peaks corresponding to translational and librational modes of the hydroxide ions and water molecules, as well as internal stretching and bending vibrations of the Sm-O-H framework. ias.ac.in

In studies of other crystalline materials, micro-Raman spectroscopy has been used to visualize lattice vibrations and investigate strain and crystalline damage. optica.orgcolumbia.edu The positions, intensities, and widths of the Raman peaks are sensitive to the local crystalline environment, including bond lengths and angles. nih.gov For this compound, one would expect to observe Raman-active modes corresponding to Sm-O stretching and O-Sm-O bending, providing information on the coordination of the samarium ion and the structure of the crystal lattice.

Photoluminescence (PL) Spectroscopy and Photophysics

Photoluminescence (PL) spectroscopy is a non-destructive technique that investigates the electronic structure and optical properties of materials. For compounds containing Sm³⁺ ions, PL spectra exhibit sharp emission lines characteristic of intra-4f electronic transitions.

The photoluminescence of Sm³⁺-containing materials typically arises from transitions from the excited ⁴G₅/₂ energy level to lower-lying ⁶Hₙ (where J = 5/2, 7/2, 9/2, 11/2) multiplets. researchgate.net This results in a series of emission peaks in the visible region, primarily in the orange-red part of the spectrum. researchgate.netscirp.org The most intense emission is often the ⁴G₅/₂ → ⁶H₉/₂ transition, which appears around 648 nm. researchgate.net The exact positions and relative intensities of these emission peaks are sensitive to the local crystal field and symmetry around the Sm³⁺ ion. scirp.org A distorted local crystal symmetry with low symmetry around the doped Sm³⁺ ion is often a key factor for achieving intense PL emission, as it relaxes the parity selection rules for f-f transitions. scirp.org

Table 3: Characteristic Photoluminescence Emission Peaks of Sm³⁺

| Transition | Wavelength (nm) | Color | Reference |

|---|---|---|---|

| ⁴G₅/₂ → ⁶H₅/₂ | ~566 | Orange | researchgate.net |

| ⁴G₅/₂ → ⁶H₇/₂ | ~601 | Orange-Red | researchgate.net |

| ⁴G₅/₂ → ⁶H₉/₂ | ~648 | Red | researchgate.net |

| ⁴G₅/₂ → ⁶H₁₁/₂ | ~707 | Red | researchgate.net |

Electronic Transitions of Sm(III) Ions in Hydroxide Systems

The electronic transitions of the samarium(III) ion, a 4f⁵ system, are numerous and complex, appearing in both the visible and infrared regions of the electromagnetic spectrum. nih.gov These transitions occur between the ground state multiplet, ⁶H₅/₂, and various excited state multiplets. In a hydroxide or aqueous environment, these transitions are "forbidden" by the Laporte rule, yet they occur with low probability, giving rise to characteristic sharp absorption and emission lines. nih.gov The hydroxide ligands create a crystal field that splits the degenerate energy levels of the free ion, but the effect is a small perturbation on the dominant spin-orbit coupling.

The absorption spectrum of Sm(III) in aqueous solution, which serves as a model for the hydroxide hydrate system, shows a multitude of transitions. chemrxiv.org The key absorption bands arise from the excitation of an electron from the ⁶H₅/₂ ground state to various excited states.

Table 1: Selected Electronic Transitions for Sm(III) in an Aqueous System Data sourced from studies of samarium(III) solvates and compared to established values. chemrxiv.org

| Transition (from ⁶H₅/₂) | Energy (cm⁻¹) in D₂O |

| ⁶F₁/₂ | 6390 |

| ⁶F₃/₂ | 7190 |

| ⁶F₅/₂ | 8200 |

| ⁶F₇/₂ | 9190 |

| ⁶F₉/₂ | 10200 |

| ⁶F₁₁/₂ | 11110 |

| ⁴G₅/₂ | 24810 |

Energy Level Diagrams and Luminescence Emission Analysis

Upon excitation, the Sm(III) ion relaxes non-radiatively to the lowest-lying excited state of the ⁴G₅/₂ term, from which luminescence occurs. The emission spectrum is dominated by transitions from this ⁴G₅/₂ level to lower-lying ⁶Hⱼ and ⁶Fⱼ multiplets. researchgate.netresearchgate.net In hydroxide-containing systems, the most prominent emissions are typically observed in the orange-red region of the visible spectrum.

The primary emission bands correspond to the following transitions:

⁴G₅/₂ → ⁶H₅/₂

⁴G₅/₂ → ⁶H₇/₂ (often the most intense, reddish-orange emission) researchgate.net

⁴G₅/₂ → ⁶H₉/₂ (hyperintense and sensitive to the ligand environment) researchgate.net

⁴G₅/₂ → ⁶H₁₁/₂

Table 2: Major Luminescence Emission Bands of Sm(III) Data compiled from studies of various Sm(III)-doped materials and complexes. researchgate.netresearchgate.net

| Transition | Approximate Wavelength (nm) | Region |

| ⁴G₅/₂ → ⁶H₅/₂ | 562 - 565 | Green-Orange |

| ⁴G₅/₂ → ⁶H₇/₂ | 599 - 607 | Orange-Red |

| ⁴G₅/₂ → ⁶H₉/₂ | 646 - 648 | Red |

| ⁴G₅/₂ → ⁶H₁₁/₂ | ~708 | Red |

The relative intensities of these emission peaks, particularly the ratio of the electric dipole (ED) allowed ⁴G₅/₂ → ⁶H₉/₂ transition to the magnetic dipole (MD) allowed ⁴G₅/₂ → ⁶H₅/₂ transition, are highly sensitive to the local symmetry of the Sm(III) ion. A lower symmetry environment, as would be expected in an amorphous or polycrystalline hydroxide hydrate, leads to an enhancement of the hypersensitive ED transition.

Intra-ion and Inter-ion Energy Transfer Mechanisms

Energy transfer processes are crucial in determining the luminescence efficiency of Sm(III) systems. In this compound, energy transfer can occur via several mechanisms.

Intra-ion Relaxation : Following absorption of a photon and excitation to a higher energy level, the Sm(III) ion rapidly undergoes non-radiative relaxation down to the emissive ⁴G₅/₂ state. This process is extremely efficient and occurs via multi-phonon emission, where the energy gap is bridged by vibrational quanta of the surrounding hydroxide (O-H) groups.

Inter-ion Energy Transfer (Cross-Relaxation) : At higher concentrations of Sm(III) ions, the distance between neighboring ions decreases, enabling energy transfer between them. An excited Sm(III) ion can transfer part of its energy to a nearby ground-state ion, promoting it to an intermediate excited state while the original ion de-excites to a lower level. This process, known as cross-relaxation, is a major pathway for luminescence quenching. For Sm(III), possible cross-relaxation channels can depopulate the emissive ⁴G₅/₂ level, reducing quantum yield.

Energy Migration : An excited state can migrate from one Sm(III) ion to another through a series of resonant energy transfers. This migration allows the excitation to travel through the material until it reaches a quenching site, such as a defect or a surface, where the energy is lost non-radiatively. nih.gov

In systems where an organic ligand is present, an "antenna effect" can occur, where the ligand absorbs energy and efficiently transfers it to the central Sm(III) ion, a mechanism explored in complex design. psu.edu However, in a pure hydroxide hydrate, direct excitation of the ion is the primary mechanism.

Influence of Dopant Concentration on Luminescence Quenching

When Sm(III) is doped into a host lattice, its concentration profoundly impacts the luminescence intensity due to quenching effects. scirp.org While initially, increasing the concentration of Sm(III) ions leads to stronger absorption and emission, a critical concentration is eventually reached beyond which the luminescence intensity decreases sharply. This phenomenon is known as concentration quenching.

The primary mechanisms for concentration quenching in lanthanide-doped materials are:

Cross-Relaxation : As described above, the probability of inter-ionic cross-relaxation increases significantly as the average distance between Sm(III) ions decreases with higher concentration.

Energy Migration to Quenching Sites : At high dopant concentrations, the efficient migration of excitation energy between adjacent Sm(III) ions becomes highly probable. nih.gov This allows the energy to find and be extinguished by quenching centers, such as surface defects or impurity ions. Research suggests that energy migration to the surface is a major quenching process, especially in nanomaterials. nih.gov

Studies on various Sm-doped phosphors consistently show a decrease in luminescence intensity and lifetime beyond an optimal dopant concentration, typically a few mole percent, confirming the dominance of concentration-quenching effects. scirp.org

X-ray Absorption Spectroscopy (XAS) for Local Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific tool for probing the local atomic and electronic structure around a specific atom. sigray.comyoutube.com It does not require long-range crystalline order, making it ideal for studying materials like this compound. The technique is divided into two regimes: X-ray Absorption Near Edge Structure (XANES), which provides information on oxidation state and coordination symmetry, and Extended X-ray Absorption Fine Structure (EXAFS), which yields data on bond lengths and coordination numbers. sigray.comaps.org

Local Coordination Environment of Samarium Ions

In Samarium(III) hydroxide (Sm(OH)₃), the samarium ion is in a +3 oxidation state. researchgate.net EXAFS analysis of related lanthanide systems, such as Sm(III) aqua ions, indicates that the Sm³⁺ ion is typically surrounded by a coordination sphere of oxygen atoms from water or hydroxide ligands. researchgate.net The coordination number for lanthanide ions in aqueous environments is often high, typically 8 or 9. In the hexagonal crystal structure of Sm(OH)₃, each Sm³⁺ ion is coordinated to nine hydroxide ions. researchgate.net XAS can confirm this local structure by analyzing the oscillations in the EXAFS region, which correspond to the scattering of photoelectrons off these neighboring oxygen atoms, allowing for the determination of Sm-O bond distances and the number of nearest neighbors. sigray.com

Electron Localization in Sm 5d Orbitals

While the luminescence properties of Sm(III) are dominated by 4f-4f transitions, the 5d orbitals also play a critical role in bonding and electronic structure. XAS studies on Sm(OH)₃ nanocrystals have revealed a correlation between the material's morphology and the localization of electrons in the Sm 5d orbitals. researchgate.net Changes in the local coordination environment, induced for instance by surfactants during synthesis, can alter the degree of hybridization between the Sm 5d orbitals and the orbitals of the surrounding oxygen atoms. This change in electron localization within the 5d orbitals has been linked to the emergence of magnetic properties in Sm(OH)₃ nanocrystals. researchgate.net Furthermore, theoretical and experimental work on other samarium compounds shows that the 5d orbitals can be directly involved in covalent bonding interactions, particularly with reducible ligands. nih.gov

Theoretical and Computational Chemistry Studies

First-Principles Calculations (e.g., DFT) for Electronic and Geometric Structure

First-principles calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic and geometric structure of samarium(III) hydroxide (B78521) researchgate.netaps.org. These calculations solve the quantum mechanical equations governing the electrons in the material to predict its properties from fundamental principles.

DFT can be used to optimize the crystal structure of Sm(OH)₃, predicting lattice parameters and atomic positions that can be compared with experimental data from techniques like X-ray diffraction. For instance, calculations can determine the bond lengths between samarium and oxygen atoms and the O-H bond lengths within the hydroxide groups. These calculations also reveal the electronic band structure and density of states (DOS), which are crucial for understanding the material's electronic properties, such as its conductivity and optical absorption. Theoretical studies have shown that the choice of exchange-correlation functional within DFT can significantly impact the predicted electronic and geometric properties of materials containing transition metals or lanthanides arxiv.org.

Table 1: Predicted Geometric Parameters for Hexagonal Sm(OH)₃ from DFT Calculations

| Parameter | Predicted Value |

| Lattice Constant (a) | ~6.4 Å |

| Lattice Constant (c) | ~3.7 Å |

| Sm-O Bond Length | ~2.5 Å |

| O-H Bond Length | ~0.98 Å |

Note: The values in this table are illustrative and based on typical lanthanide hydroxide structures. Actual calculated values may vary depending on the specific computational methods and exchange-correlation functional used.

Modeling of Crystal Field Splitting and Electronic Transitions

The partially filled 4f orbitals of the samarium(III) ion are responsible for its unique optical and magnetic properties. When the Sm³⁺ ion is situated within the crystal lattice of the hydroxide, the surrounding hydroxide ions create an electrostatic field known as the crystal field. This field lifts the degeneracy of the 4f electronic energy levels, a phenomenon called crystal field splitting nih.gov.

Computational models can be employed to calculate the crystal field parameters and predict the splitting of the Sm³⁺ energy levels. This allows for the interpretation of experimental absorption and emission spectra. The transitions between these split electronic levels correspond to the absorption and emission of light at specific wavelengths, which are characteristic of the material. By modeling these transitions, researchers can understand the origin of the sharp peaks observed in the optical spectra of samarium-containing compounds nih.gov.

Simulation of Surface Stability and Divalent Samarium States

Computational simulations are crucial for investigating the surface properties of samarium(III) hydroxide. The stability of different crystal facets can be calculated to predict the equilibrium morphology of Sm(OH)₃ nanocrystals. First-principles calculations can be used to determine the surface energies of various crystallographic planes, with lower energy surfaces being more stable and thus more likely to be expressed in the final crystal shape rsc.org.

Furthermore, theoretical studies can explore the possibility of changes in the oxidation state of samarium at the surface. While samarium is typically in the +3 oxidation state in the bulk hydroxide, the surface environment can sometimes stabilize a divalent (Sm²⁺) state aps.orgosti.gov. This has been observed in metallic samarium, where the surface layer exhibits a significant divalent component aps.orgosti.gov. Computational models can investigate the electronic structure of the Sm(OH)₃ surface to determine if similar valence transitions are energetically favorable. The presence of divalent samarium could significantly alter the surface reactivity and catalytic properties of the material nih.govresearchgate.netiaea.org.

Prediction of Spectroscopic Signatures

Theoretical calculations can predict various spectroscopic signatures of samarium(III) hydroxide hydrate (B1144303), which can then be compared with experimental results for validation. For example, DFT calculations can be used to compute the vibrational frequencies corresponding to the stretching and bending modes of the O-H and Sm-O bonds. These predicted frequencies can be correlated with peaks in experimental infrared (IR) and Raman spectra researchgate.net.

Similarly, by calculating the electronic structure and crystal field splitting as mentioned earlier, theoretical models can predict the positions and intensities of peaks in the UV-visible and photoluminescence spectra. The Judd-Ofelt theory, often used in conjunction with computational data, can be applied to analyze the intensities of f-f electronic transitions in lanthanide ions like Sm³⁺ researchgate.net. Discrepancies between predicted and experimental spectra can provide valuable insights into the material's structure, bonding, and local environment.

Theoretical-Experimental Correlation in Structural and Growth Studies

A powerful approach in materials science is to combine theoretical calculations with experimental investigations to gain a comprehensive understanding of a material's properties and behavior. In the context of samarium(III) hydroxide hydrate, theoretical predictions of its structure can be directly compared with experimental data from X-ray diffraction (XRD) and transmission electron microscopy (TEM) researchgate.netresearchgate.net. For instance, calculated XRD patterns can be matched with experimental diffractograms to confirm the crystal structure and phase purity of synthesized nanoparticles researchgate.net.

Furthermore, computational modeling can shed light on the crystal growth mechanisms. By simulating the attachment of precursor species to different crystal surfaces, researchers can understand how factors like pH, temperature, and the presence of surfactants influence the final morphology of the Sm(OH)₃ nanocrystals nih.govnih.govmdpi.com. This synergy between theory and experiment is crucial for designing and synthesizing materials with desired shapes and properties for specific applications. For example, understanding how oleic acid modifies the surface and influences the growth of Sm(OH)₃ nanocrystals has been aided by correlating experimental observations with changes in the electronic structure, which can be modeled theoretically researchgate.net.

Reactivity and Thermal Transformation Mechanisms

Thermal Decomposition Pathways and Products

The thermal decomposition of samarium(III) hydroxide (B78521), Sm(OH)₃, is a multi-step process primarily involving dehydration and structural rearrangement to form the thermodynamically stable samarium(III) oxide (Sm₂O₃).

The thermal treatment of samarium(III) hydroxide initiates a sequential loss of water molecules. The process does not occur in a single step but proceeds through the formation of an intermediate compound. The initial stage of decomposition involves the partial dehydroxylation of samarium(III) hydroxide to form samarium oxyhydroxide (SmO(OH)). wikipedia.org This first dehydration step can be represented by the following chemical equation:

Sm(OH)₃ → SmO(OH) + H₂O

This transformation marks the first significant mass loss observed during thermal analysis. Further heating leads to the decomposition of the samarium oxyhydroxide intermediate, releasing the remaining water molecule to yield the final oxide product. This two-stage dehydration is a common characteristic among rare-earth hydroxides. researchgate.net

When considering the thermal decomposition of samarium(III) hydroxide, the primary intermediate species is samarium oxyhydroxide (SmO(OH)). wikipedia.org It is crucial to distinguish this pathway from the pyrolysis of other samarium precursors, such as samarium(III) nitrate (B79036) hexahydrate (Sm(NO₃)₃·6H₂O). The thermal decomposition of samarium nitrate involves a more complex series of reactions where intermediate oxonitrates are indeed formed. However, these species are not part of the decomposition pathway of pure samarium(III) hydroxide.

2SmO(OH) → Sm₂O₃ + H₂O

2Sm(OH)₃ → Sm₂O₃ + 3H₂O

Kinetic and Thermodynamic Analysis of Thermal Processes

The study of the kinetics and thermodynamics of the decomposition of samarium(III) hydroxide provides valuable insights into the reaction mechanisms and energy requirements of the process. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in this characterization.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. iitk.ac.in For samarium(III) hydroxide, a TGA curve would exhibit two distinct weight loss stages, corresponding to the two-step dehydration process. The first weight loss corresponds to the formation of SmO(OH) from Sm(OH)₃, and the second, subsequent weight loss is due to the conversion of SmO(OH) to Sm₂O₃. wikipedia.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. iitk.ac.in The decomposition of samarium(III) hydroxide involves endothermic processes, as energy is required to break the chemical bonds and release water molecules. A DSC curve run simultaneously with TGA would show endothermic peaks corresponding to each of the distinct weight loss steps observed in the TGA data. iitk.ac.in

Table 1: Expected Thermal Events in the Decomposition of Sm(OH)₃ This is an interactive data table. Users can sort and filter the data.

| Decomposition Step | Reaction | Expected TGA Result | Expected DSC Result |

|---|---|---|---|

| 1 | Sm(OH)₃ → SmO(OH) + H₂O | Initial weight loss | Endothermic peak |

| 2 | 2SmO(OH) → Sm₂O₃ + H₂O | Second weight loss | Endothermic peak |

The activation energy (Ea) is a critical kinetic parameter that quantifies the minimum energy required to initiate a chemical reaction. For solid-state decomposition reactions, the activation energy can be determined from TGA data collected at multiple heating rates using model-free isoconversional methods, such as the Ozawa-Flynn-Wall (OFW) and Kissinger-Akahira-Sunose (KAS) methods. researchgate.netresearcher.life

While specific kinetic data for the thermal decomposition of samarium(III) hydroxide is not extensively detailed in the reviewed literature, studies on analogous rare-earth compounds provide insight into the expected values and methodologies. For instance, the activation energy for the decomposition of samarium(III) nitrate hexahydrate has been calculated. researchgate.net These studies fit thermogravimetric data into kinetic expressions to determine the apparent activation energy of the decomposition reaction. researchgate.net

Table 2: Activation Energy for Thermal Decomposition of Samarium(III) Nitrate Hexahydrate (Illustrative Example) This is an interactive data table. Users can sort and filter the data.

| Kinetic Model | Activation Energy (Ea) in kJ mol⁻¹ |

|---|---|

| Kissinger | 320.2 |

| Ozawa–Flynn–Wall | 348.56 |

| Coats-Redfern (for 2D diffusion mechanism) | 140.61 |

Data sourced from a study on Sm(NO₃)₃·6H₂O and is provided for illustrative purposes of the kinetic analysis of a related samarium compound. researchgate.net

Table 3: List of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| Samarium(III) hydroxide | Sm(OH)₃ |

| Samarium(III) hydroxide hydrate (B1144303) | Sm(OH)₃·nH₂O |

| Samarium(III) oxide | Sm₂O₃ |

| Samarium oxyhydroxide | SmO(OH) |

| Samarium(III) nitrate hexahydrate | Sm(NO₃)₃·6H₂O |

Influence of Environmental Factors on Stability

The ambient environment plays a crucial role in the long-term stability of Samarium(III) hydroxide hydrate. Exposure to air, with its inherent humidity and constituent gases, can initiate chemical transformations that alter the compound's structure and purity.

Effects of Humidity and Air Exposure

This compound is known to be hygroscopic, readily absorbing moisture from the atmosphere. This interaction with water vapor can influence the degree of hydration and the crystalline structure of the compound. While specific kinetic studies on water absorption for this particular hydroxide are not extensively detailed in publicly available literature, the general behavior of rare earth hydroxides suggests that the water content can be variable depending on the ambient humidity.

Prolonged exposure to air also introduces the potential for reaction with atmospheric carbon dioxide. This interaction leads to the formation of samarium carbonate or samarium hydroxycarbonate. The reaction can be represented by the following general equations:

2Sm(OH)₃ + 3CO₂ → Sm₂(CO₃)₃ + 3H₂O

Sm(OH)₃ + CO₂ → Sm(OH)CO₃ + H₂O

This process is a common characteristic among lanthanide hydroxides. The formation of carbonate species on the surface of the hydroxide can passivate the material, potentially altering its reactivity in subsequent chemical processes. Over extended periods, significant conversion to the carbonate form can occur, especially if the material is stored without adequate protection from the air.

Evidence from thermogravimetric analysis (TGA) of mixed rare earth hydroxides containing samarium shows a progressive loss of mass attributed to the release of water vapor upon heating, a process that occurs from room temperature up to 500 °C researchgate.net. This indicates that the water in this compound is bound with varying strengths, likely a combination of adsorbed surface water and coordinated water of hydration. The interaction with atmospheric moisture can be significant enough that even samarium oxide (Sm₂O₃), a more stable compound, has been observed to slowly convert to samarium hydroxide over a period of years when exposed to humidity researchgate.net. This underscores the inherent tendency of samarium compounds to interact with atmospheric water.

The physical appearance of samarium compounds can also be altered by air exposure. For instance, samarium metal itself slowly oxidizes in air and, even when stored under mineral oil, can develop a grayish-yellow powder on its surface, which is an oxide-hydroxide mixture wikipedia.org. This observation further supports the reactivity of samarium-containing materials with atmospheric components.

To mitigate these effects and maintain the chemical integrity of this compound, it is imperative to store the compound in tightly sealed containers, preferably in a desiccated or inert atmosphere.

Advanced Functional Applications in Materials Science

Catalytic Science and Reaction Mechanisms

Samarium(III) hydroxide (B78521) hydrate (B1144303) serves as a critical starting material for synthesizing catalytically active samarium compounds, most notably samarium(III) oxide (Sm₂O₃). ontosight.aiwikipedia.org While samarium(III) hydroxide itself is not typically the primary catalyst, materials derived from it, particularly through thermal decomposition, exhibit significant activity in heterogeneous catalysis. ontosight.aiwikipedia.org The calcination of samarium(III) hydroxide at elevated temperatures yields samarium oxide nanostructures, such as nanorods or nanoparticles, which possess high surface areas and unique electronic properties beneficial for catalytic applications. researchgate.net For instance, three-dimensionally ordered macroporous (3DOM) samarium oxide, created using templates, shows enhanced surface area and light-absorption capabilities, making it a promising material for heterogeneous catalysis. researchgate.net

The catalytic activity of these derived materials is often linked to their structure and the presence of both Lewis and Brønsted acid sites. researchgate.net In reactions like the oxidation of nitrogen monoxide (NO) and soot, samarium modification of manganese-based oxides, prepared via co-precipitation from precursor salts, enhances redox properties and creates a high number of oxygen vacancies, boosting catalytic performance. mdpi.com The resulting mixed metal oxides function as robust heterogeneous catalysts. researchgate.netmdpi.com Research into samarium-exchanged heteropoly tungstates has also demonstrated their effectiveness as solid acid catalysts, where the activity is correlated to the Lewis and Brønsted acidity, which can be tuned by the samarium content. researchgate.net

Samarium(III) hydroxide hydrate is a key precursor in the synthesis of advanced samarium-based catalysts. samaterials.com Its primary role is to provide a reliable and controllable source of samarium ions for the formation of catalytically active materials, especially samarium(III) oxide (Sm₂O₃). ontosight.aiwikipedia.org Various synthesis methods utilize samarium(III) hydroxide or its in-situ formation to produce catalysts with specific morphologies and properties.

Hydrothermal methods can be used to synthesize hexagonal phase Sm(OH)₃ nanostructures, which are then converted to cubic phase Sm₂O₃ nanostructures by post-annealing treatment, preserving the morphology for catalytic use. researchgate.net Similarly, co-precipitation is a common technique where a samarium salt solution is treated with a base like ammonium (B1175870) hydroxide to precipitate Sm(OH)₃. This precipitate is then washed, dried, and calcined to yield Sm₂O₃ catalysts. mdpi.com This method is employed to create mixed oxide catalysts, such as Sm-Ce-MnOx, where the intimate mixing of precursors at the atomic level leads to enhanced catalytic properties in the final calcined material. mdpi.com The decomposition process from the hydroxide to the oxide is crucial for creating the desired active catalytic phases. wikipedia.org

Materials derived from samarium(III) hydroxide show significant catalytic activity in various organic synthesis reactions, with the Pechmann reaction for coumarin (B35378) synthesis being a well-documented example. rsc.orgnih.gov The Pechmann condensation involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions to form a coumarin derivative. researchgate.net Samarium(III) oxide nanoparticles (Sm₂O₃NP), prepared photochemically or via calcination of the hydroxide precursor, have been shown to efficiently catalyze this reaction. rsc.orgnih.gov

The use of samarium-based catalysts often allows for milder reaction conditions compared to traditional strong acid catalysts. nih.gov For example, Sm₂O₃NP can catalyze the formation of coumarin 153 with high efficiency. rsc.orgnih.gov The catalytic system can operate under solvent-free conditions, which is environmentally advantageous. researchgate.nettsijournals.com A variety of substituted phenols and different β-ketoesters can be used, demonstrating the versatility of the protocol to produce a range of coumarin derivatives with good yields. tsijournals.com

| Phenol Substrate | β-Ketoester | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| m-Cresol | Ethyl acetoacetate | Sm(NO₃)₃·6H₂O | Solvent-free, 80°C | High Yield (Specific % not stated) | researchgate.net |

| Phenol | Ethyl acetoacetate | Starch Sulfuric Acid (Comparison) | 80°C, 20 min | 95% | tsijournals.com |

| Resorcinol | Ethyl acetoacetate | Starch Sulfuric Acid (Comparison) | 80°C, 15 min | 98% | tsijournals.com |

| 7-hydroxy-4-trifluoromethylcoumarin | Ethyl acetoacetate | Sm₂O₃NP | DMSO, elevated temperature | Quantitative | nih.gov |

| 1-Naphthol | Ethyl acetoacetate | Starch Sulfuric Acid (Comparison) | 80°C, 120 min | 90% | tsijournals.com |

Studies into the catalytic mechanisms of samarium-based catalysts have provided valuable insights. For the Pechmann reaction catalyzed by samarium oxide nanoparticles (Sm₂O₃NP), the process is not straightforwardly heterogeneous. rsc.org Research using Total Internal Reflection Fluorescence Microscopy (TIRFM) revealed a "semi-heterogeneous" catalytic system. rsc.orgnih.gov In this model, a polydisperse sample of Sm₂O₃NP releases a mobile population of smaller, colloidal nanoparticles into the reaction solution. rsc.org These smaller nanoparticles are the primary catalytically active species, and the catalysis occurs as a surface process on these mobile colloids, while the larger, settled particles act as a reservoir. rsc.org

The fundamental catalytic action in reactions like the Pechmann condensation relies on the acidic nature of the catalyst. tsijournals.com The reaction proceeds through trans-esterification, intramolecular hydroxyalkylation, and subsequent dehydration, all of which are acid-catalyzed steps. tsijournals.com Samarium-based solid acids, such as samarium-exchanged heteropoly tungstates, provide both Brønsted and Lewis acid sites that facilitate these transformations. researchgate.net The mechanism for more complex processes, like photocatalysis on palladium nanoparticles, highlights how catalyst surfaces can accelerate rate-determining steps, a principle that can be extended to samarium-based systems where surface interactions are key. nih.gov The ability to cycle between oxidation states, such as Sm(III) and Sm(II), is central to samarium's role in reductive catalysis, although this is more prominent in homogeneous systems, the principles of electron transfer are fundamental. nih.govoaepublish.comacs.org

Luminescent Materials and Photonic Applications

This compound is a precursor for introducing samarium(III) ions (Sm³⁺) into various host lattices to create phosphors. chemicalbook.com These materials are crucial for applications in lighting and display technologies due to the characteristic sharp, narrow-band emission of the Sm³⁺ ion. researchgate.netresearchgate.net The luminescence results from 4f-4f electronic transitions within the samarium ion, which are shielded from strong environmental interactions, leading to high color purity. researchgate.net The most prominent emission is typically a reddish-orange light, corresponding to the ⁴G₅/₂ → ⁶H₇/₂ transition. researchgate.netacs.org

| Host Material | Sm³⁺ Concentration (mol%) | Excitation Wavelength (nm) | Major Emission Peak (nm) | Quantum Yield (QY) | Reference |

|---|---|---|---|---|---|